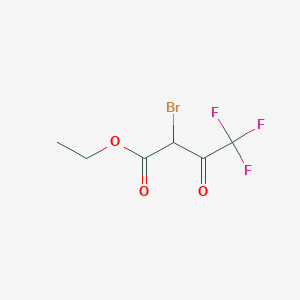

2-Bromo-4,4,4-trifluoro-3-oxobutanoate d'éthyle

Vue d'ensemble

Description

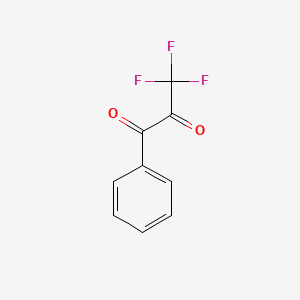

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is particularly useful for introducing a trifluoromethyl group into a molecular structure, which can significantly alter the physical and chemical properties of the resulting compounds .

Synthesis Analysis

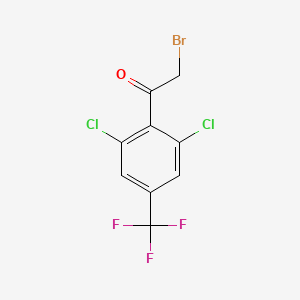

The synthesis of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate and related compounds often involves Knoevenagel condensation reactions, which are typically catalyzed by a base such as NEt3 or piperidine in the presence of trifluoroacetic acid . These reactions are performed under reflux conditions with various aldehydes to yield the desired products. Additionally, the compound can be transformed into a trifluoro glycidic ester, which is a valuable building block for further synthesis .

Molecular Structure Analysis

The molecular structure of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate and its derivatives has been elucidated using spectral methods, including NMR and mass spectrometry, as well as X-ray diffraction analysis . These studies have confirmed the geometries of the synthesized compounds and have shown that they often adopt a Z conformation about the C=C double bond.

Chemical Reactions Analysis

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including those with arylidenemalononitriles, which lead to the formation of different products depending on the substrates and reaction solvents used . Reactions with diethyl malonate, methyl cyanoacetate, and malononitrile have also been reported, yielding a variety of functionalized compounds . The versatility of this compound is further demonstrated by its ability to react with organometallic compounds, azides, and undergo Payne rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate derivatives are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and chemical stability. The presence of the bromo substituent also allows for further functionalization through nucleophilic substitution reactions . The antimicrobial and antioxidant activities of some derivatives have been evaluated, indicating potential applications in medicinal chemistry .

Applications De Recherche Scientifique

Intermédiaire pharmaceutique

“2-Bromo-4,4,4-trifluoro-3-oxobutanoate d'éthyle” est utilisé comme intermédiaire pharmaceutique . Cela signifie qu'il est utilisé dans la synthèse de divers composés pharmaceutiques. Les propriétés uniques de ce composé le rendent précieux dans la création d'une large gamme de produits médicinaux.

Synthèse de trifluorométhylpyridines

Ce composé joue un rôle clé dans la synthèse des trifluorométhylpyridines . Les trifluorométhylpyridines sont un motif structurel clé dans les ingrédients agrochimiques et pharmaceutiques actifs. Elles sont utilisées dans la protection des cultures contre les ravageurs et trouvent également des applications dans les industries pharmaceutique et vétérinaire .

Applications agrochimiques

L'utilisation principale des dérivés de trifluorométhylpyridine (TFMP), qui peuvent être synthétisés à l'aide de "this compound", est la protection des cultures contre les ravageurs . Plus de 20 nouveaux agrochimiques contenant du TFMP ont acquis des noms communs ISO .

Mécanisme D'action

Target of Action

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a chemical compound with a molecular formula of C6H6BrF3O3 Similar compounds, such as ethyl 4,4-difluoro-3-oxobutanoate, have been used in the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived gaba-t antagonists .

Mode of Action

It’s known that the compound contains an active methylene group, which can form a stable carbon anion . This property could potentially allow it to participate in various chemical reactions.

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of pharmaceuticals that affect potassium channels and gaba-t antagonists , suggesting that it may have an impact on related biochemical pathways.

Pharmacokinetics

Its molecular weight of263.01 and its solubility in organic solvents could potentially influence its bioavailability.

Result of Action

It’s known that the compound can participate in various chemical reactions due to its active methylene group .

Action Environment

The action of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate can be influenced by environmental factors. For instance, it’s recommended to store the compound in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.

Propriétés

IUPAC Name |

ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTZICBXLSNOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382037 | |

| Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4544-43-8 | |

| Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate react with thiourea to form trifluoromethylthiazoles?

A1: Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate reacts with thiourea under mild conditions to yield both the desired thiazole-5-carboxylate (ethyl 2-(4-hydroxy-5-(trifluoromethyl)thiazol-2-yl)acetate) and the intermediate 4-hydroxythiazoline []. This suggests a reaction mechanism where the thiourea initially attacks the electrophilic carbonyl carbon of the ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, followed by cyclization and dehydration steps to form the final thiazole ring. The formation of both products indicates that the reaction conditions can influence the equilibrium between the thiazole and its 4-hydroxythiazoline precursor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)